molecular formula C20H24ClNO3 B455604 5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide

5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide

Cat. No.: B455604
M. Wt: 361.9g/mol
InChI Key: AWVQIIOIERCXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide is an organic compound with the molecular formula C20H24ClNO3 and a molecular weight of 361.86 g/mol . This compound is characterized by the presence of a chlorophenoxy group, a cyclooctyl group, and a furan ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with cyclooctylamine and furfural under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenoxy group can be reduced to a phenol derivative.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, which is useful in herbicidal applications . In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar herbicidal properties.

    Mecoprop: A phenoxy herbicide with a similar mode of action but different structural features.

    Diclofop: An aryloxyphenoxypropionate herbicide with selective activity against grass weeds.

Uniqueness

5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide is unique due to its combination of a chlorophenoxy group, a cyclooctyl group, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-cyclooctylfuran-2-carboxamide

InChI

InChI=1S/C20H24ClNO3/c21-17-10-6-7-11-18(17)24-14-16-12-13-19(25-16)20(23)22-15-8-4-2-1-3-5-9-15/h6-7,10-13,15H,1-5,8-9,14H2,(H,22,23)

InChI Key

AWVQIIOIERCXRE-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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